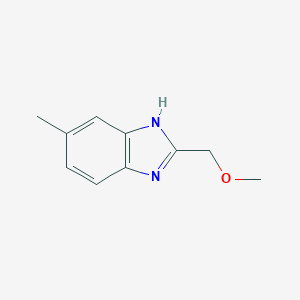

2-(methoxymethyl)-5-methyl-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Methoxymethyl)-5-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It features a benzimidazole core substituted with a methoxymethyl group at the 2-position and a methyl group at the 5-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-5-methyl-1H-benzimidazole typically involves the reaction of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the condensation of o-phenylenediamine with 2-methoxymethyl-5-methylbenzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Methoxymethyl)-5-methyl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzimidazole ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, and alkyl halides.

Major Products Formed

Oxidation: Benzimidazole N-oxides.

Reduction: Benzimidazole amines.

Substitution: Halogenated, sulfonylated, and alkylated benzimidazole derivatives.

Applications De Recherche Scientifique

2-(Methoxymethyl)-5-methyl-1H-benzimidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It is a candidate for drug development due to its ability to interact with various biological targets.

Industry: Utilized in the development of agrochemicals, dyes, and materials science for its stability and reactivity.

Mécanisme D'action

The mechanism of action of 2-(methoxymethyl)-5-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with DNA or RNA, affecting gene expression and cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzimidazole ring.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxyethanol: An organic compound used as a solvent and in the synthesis of various chemicals.

2-Methoxyestradiol: A natural metabolite of estradiol with angiogenesis inhibitory properties.

5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole:

Uniqueness

2-(Methoxymethyl)-5-methyl-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and reactivity, making it a versatile compound for various applications in research and industry.

Activité Biologique

2-(Methoxymethyl)-5-methyl-1H-benzimidazole is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Benzimidazole compounds are known for their broad-spectrum pharmacological properties, including anticancer, antimicrobial, and antifungal activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.22 g/mol |

| IUPAC Name | This compound |

This compound features a benzimidazole core, which is a bicyclic structure consisting of a fused benzene and imidazole ring. The presence of methoxy and methyl groups contributes to its lipophilicity, enhancing its potential biological activity.

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors and activation of caspases .

- Case Study : A derivative with structural similarities demonstrated an IC50 value of 16.38 μM against the MDA-MB-231 breast cancer cell line, indicating substantial antiproliferative activity .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The biological activity against Gram-positive and Gram-negative bacteria has been well-documented:

- Activity Spectrum : Compounds have shown notable activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 250 μg/mL .

- Comparative Analysis : In vitro studies revealed that certain derivatives exhibited better antibacterial activity than standard antibiotics like ampicillin and ciprofloxacin .

Antifungal Activity

The antifungal potential of benzimidazole derivatives is also noteworthy:

- Efficacy : Compounds similar to this compound demonstrated MIC values against Candida albicans ranging from 64 to 512 μg/mL, showing moderate antifungal activity .

- Mechanism : The antifungal action is believed to involve disruption of fungal cell membranes and inhibition of key enzymatic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of benzimidazole derivatives is crucial for optimizing their biological activity:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| N-1 | Alkyl Groups | Enhanced lipophilicity and potency |

| C-2 | Methoxy Group | Improved solubility and bioavailability |

| C-5 | Methyl Group | Increased stability |

Research indicates that specific modifications at these positions can significantly influence the pharmacological profile of the compounds .

Propriétés

IUPAC Name |

2-(methoxymethyl)-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-3-4-8-9(5-7)12-10(11-8)6-13-2/h3-5H,6H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKDVZDASNHPNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358924 |

Source

|

| Record name | 2-(methoxymethyl)-5-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630091-38-2 |

Source

|

| Record name | 2-(methoxymethyl)-5-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.